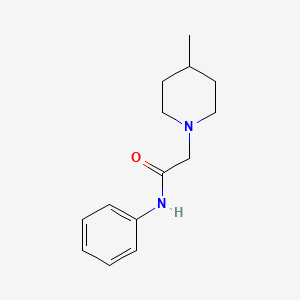
2-(4-methyl-1-piperidinyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-1-piperidinyl)-N-phenylacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of piperidine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of MPAA is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. MPAA has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPAA has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MPAA has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPAA in lab experiments is its low toxicity profile. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using MPAA in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research of MPAA. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and depression. Another area of interest is its potential use in oncology, as it has been found to exhibit antitumor properties. Further research is needed to elucidate the exact mechanism of action of MPAA and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, MPAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ease of synthesis, low toxicity profile, and various biochemical and physiological effects make it a promising candidate for further research. The future directions for the research of MPAA are vast, and it has the potential to be a valuable therapeutic agent in various fields of medicine.
Métodos De Síntesis
The synthesis of MPAA involves the reaction of 4-methylpiperidine with phenylacetyl chloride in the presence of a base catalyst. The reaction leads to the formation of MPAA as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
MPAA has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been found to exhibit anticonvulsant, antidepressant, and antitumor properties. MPAA has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-7-9-16(10-8-12)11-14(17)15-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXIWJVVYPJSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

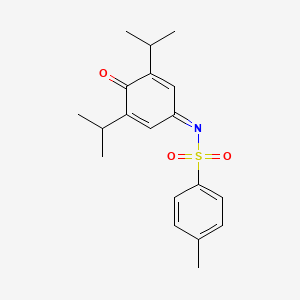
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
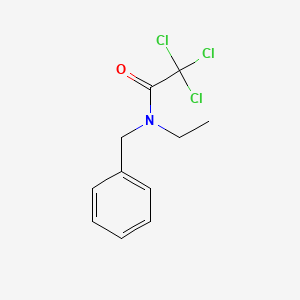
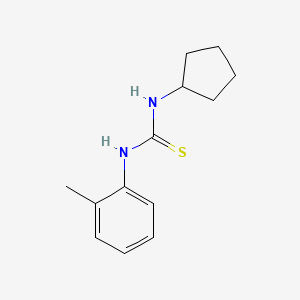
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)


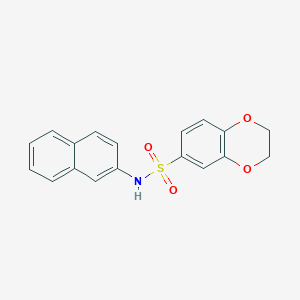
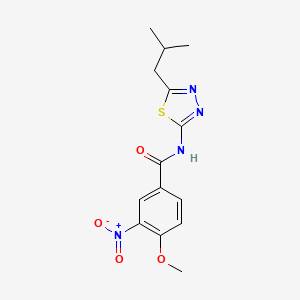

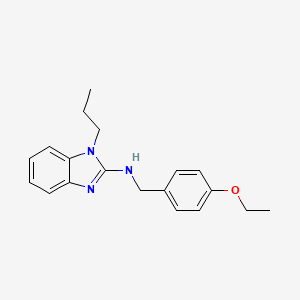
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)